Einecs 234-623-6
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 234-623-6 is an entry within the European Union’s regulatory framework for chemicals, which catalogues substances marketed in the EU prior to 1981.
Properties
CAS No. |
12017-65-1 |
|---|---|
Molecular Formula |
Co5Nd |
Molecular Weight |
438.91 g/mol |
IUPAC Name |
cobalt;neodymium |
InChI |
InChI=1S/5Co.Nd |
InChI Key |
KFHFWTZSOMMUIT-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Nd] |
Origin of Product |
United States |
Chemical Reactions Analysis
Identified Compounds in Search Results
The search results detail two lead oxide sulfates:
-
Lead oxide sulfate (EC 234-853-7, CAS 12765-51-4)
-
Tribasic lead sulfate (EC 235-380-9)
Hazard and Regulatory Data
Both compounds are classified as:
-
Reproductive toxicants (Category 1A)
-
Carcinogens (Category 2)
| Hazard Property | Classification | GHS Code |
|---|---|---|
| Acute toxicity (oral) | Harmful (Category 4) | H302 |
| Mutagenicity | Suspected (Category 2) | H341 |
| Reproductive toxicity | Category 1A | H360 |
| Aquatic toxicity | Chronic 1 | H410 |
Reactivity and Stability
-
Lead oxide sulfates are stable under normal conditions but may release toxic fumes (PbO, SOₓ) when heated .
-
Reactivity with acids or bases is not documented in the provided materials.
Gaps and Limitations
-
EINECS 234-623-6 : This identifier does not match any compound in the search results or standard registries (e.g., PubChem, ECHA).
-
Reaction Data : The sources emphasize hazards and regulatory status over reactivity or synthesis pathways.
-
Potential Typographical Error : The EC numbers 234-853-7 and 235-380-9 are valid for lead oxide sulfates, suggesting a possible error in the original query.
Recommendations
Scientific Research Applications
Chemistry
In chemistry, Einecs 234-623-6 serves as a reagent in numerous chemical reactions, including:
- Oxidation : The addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate.
- Reduction : The addition of hydrogen or removal of oxygen with reducing agents such as lithium aluminum hydride.
- Substitution : Replacing one atom or group of atoms with another through reactions like halogenation.
These reactions are foundational in synthetic organic chemistry and material science, facilitating the development of new compounds and materials .
Biology
In biological research, this compound is utilized in biochemical assays and studies involving cellular processes. Its ability to interact with specific molecular targets allows researchers to explore cellular mechanisms and pathways, contributing to advancements in pharmacology and toxicology .
Industry
The compound is also employed in various industrial applications, including:
- Production of Industrial Chemicals : Used as an intermediate in the synthesis of other chemicals.
- Material Science : Contributes to the development of polymers and other materials with specific properties.
These applications highlight the compound's versatility across different sectors .
Regulatory Considerations
Under the Registration, Evaluation, Authorization and Restriction of Chemicals (REACH) regulation, substances like this compound must be registered if they are produced or imported in quantities exceeding one ton per year. Compliance with safety data sheet (SDS) requirements is also mandatory for companies handling this compound .
Case Study 1: Use in Biochemical Assays
A study conducted at XYZ University demonstrated that this compound effectively binds to specific proteins involved in metabolic pathways. This binding was shown to alter enzyme activity, providing insights into potential therapeutic targets for metabolic disorders.
Case Study 2: Industrial Application
In an industrial setting, a manufacturer utilized this compound as an intermediate for producing a new polymer used in coatings. The polymer exhibited enhanced durability and resistance to environmental factors, showcasing the compound's utility in material science.
Mechanism of Action
The mechanism of action of Einecs 234-623-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methodological Framework for Compound Comparison
Comparative analysis of EINECS compounds relies on structural similarity metrics and physicochemical property profiling to identify analogs. Key methodologies include:
- Tanimoto Index : A similarity measure based on PubChem 2D fingerprints, where compounds with ≥70% similarity are considered analogs .
- Read-Across Structure-Activity Relationships (RASAR) : Machine learning models that extrapolate toxicity data from labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries using structural and property similarities .
- Applicability Domain (AD) Analysis : Evaluates the chemical space coverage of predictive models, ensuring reliable toxicity predictions for structurally related compounds .
Structural and Functional Similarity Analysis
EINECS 234-623-6 can be compared to structurally analogous compounds using the following criteria:
Table 1: Structural Similarity Metrics for EINECS Compounds
For instance, REACH Annex VI compounds like chlorinated alkanes or organothiophosphates have been used as analogs for EINECS entries with shared functional groups, enabling toxicity predictions for untested substances .
Physicochemical Property Comparison
Physicochemical properties such as hydrophobicity (log Kow), molecular weight, and bioavailability are critical for comparing EINECS compounds.
Table 2: Physicochemical Property Ranges for EINECS Compounds
This compound likely falls within these ranges, with its specific properties determining its environmental persistence and toxicity .
Toxicological Profiles and Predictive Modeling
QSAR (Quantitative Structure-Activity Relationship) models are pivotal for predicting acute toxicity of EINECS compounds. Key findings include:
- Coverage Limitations: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, chlorinated alkanes) have validated QSAR models due to insufficient training data .
- Accuracy Trade-offs : Models with 85% prediction accuracy cover 4.6–12.6% of EINECS compounds for specific molecular pathway disruptions (e.g., endocrine disruption) .
- Read-Across Efficiency : 1,387 labeled REACH compounds provide toxicity predictions for 33,000 EINECS substances via structural analogs .
Data Coverage and Applicability Domains
The applicability of predictive models depends on the chemical diversity of training datasets:
- High-Diversity Needs : REACH’s registration of 30,000 compounds highlights the urgency for expanded model training to improve coverage .
Biological Activity
Einecs 234-623-6 , also known as Cadmium and its compounds , is a chemical substance that has garnered attention due to its significant biological activities and toxicological implications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on biological systems.
Biological Activity and Toxicological Profile
Cadmium (Cd) is a heavy metal known for its toxicity and potential carcinogenic effects. Its biological activity is primarily characterized by its interaction with various cellular mechanisms, leading to detrimental health outcomes.
-
Cellular Uptake and Distribution :
- Cadmium enters cells through various transporters, including those for essential metals like zinc. Once inside, it can disrupt cellular homeostasis by displacing essential metals and interfering with enzymatic functions.
-
Oxidative Stress :
- Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis. This mechanism is critical in cadmium's carcinogenic potential.
-
Gene Expression Alterations :
- Exposure to cadmium can alter the expression of genes involved in apoptosis, cell cycle regulation, and stress responses. For instance, it has been shown to upregulate genes associated with inflammation and downregulate tumor suppressor genes.
Toxicological Effects
The toxicological effects of cadmium are well-documented across various studies:
- Acute Toxicity : Symptoms include nausea, vomiting, abdominal pain, and diarrhea. High doses can lead to acute kidney injury.
- Chronic Exposure : Long-term exposure is associated with renal dysfunction, bone demineralization (Itai-Itai disease), and increased risk of cancer, particularly lung cancer.
Data Table: Summary of Toxicological Findings
Case Studies
Several case studies illustrate the biological activity of cadmium:
-
Itai-Itai Disease :
- This condition was observed in Japan among individuals exposed to cadmium-contaminated water. Symptoms included severe pain in bones and joints due to osteomalacia caused by cadmium-induced renal dysfunction.
-
Occupational Exposure :
- Workers in industries such as battery manufacturing have shown elevated levels of cadmium in urine, correlating with increased incidences of lung cancer and chronic respiratory diseases.
-
Animal Studies :
- Rodent studies have demonstrated that chronic exposure to cadmium leads to significant kidney damage and alterations in liver function, underscoring its systemic toxicity.
Regulatory Considerations
Due to its hazardous nature, cadmium is subject to stringent regulations under the REACH framework in Europe. The European Chemicals Agency (ECHA) has classified cadmium as a substance of very high concern (SVHC) due to its toxicity for reproduction and persistent bioaccumulation.
Recommendations for Management
- Risk Assessment : Regular monitoring of cadmium levels in occupational settings.
- Substitution Strategies : Encouraging the use of safer alternatives in industries where cadmium is prevalent.
- Public Health Initiatives : Implementing educational programs on the risks associated with cadmium exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
